Cas no 2171629-53-9 (4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The 1,3-dioxolan-2-yl moiety provides additional orthogonality for selective deprotection strategies. This compound is particularly valuable for introducing modified residues or branching points in peptide chains while maintaining high coupling efficiency. The carboxylic acid functionality allows for straightforward incorporation into growing peptide sequences. Its stability under typical SPPS conditions and precise reactivity profile make it a reliable choice for constructing complex peptide architectures in research and pharmaceutical development.
4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171629-53-9 structure
Product Name:4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171629-53-9
MF:C29H28N2O7
MW:516.541828155518
CID:5807352
PubChem ID:165541947
Update Time:2025-10-28

4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 4-{[3-(1,3-dioxolan-2-yl)phenyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1499891
    • 2171629-53-9
    • Inchi: 1S/C29H28N2O7/c32-26(33)13-12-25(27(34)30-19-7-5-6-18(16-19)28-36-14-15-37-28)31-29(35)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16,24-25,28H,12-15,17H2,(H,30,34)(H,31,35)(H,32,33)
    • InChI Key: KYEIJENWRXAEDJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1=CC=CC(=C1)C1OCCO1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 516.18965124g/mol
  • Monoisotopic Mass: 516.18965124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 810
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 123Ų

4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature

Additional information on 4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to 4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171629-53-9)

4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171629-53-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines multiple functional groups that make it a promising candidate for various biochemical applications. The presence of a 1,3-dioxolan moiety linked to a phenylcarbamoyl group and an N-(9H-fluoren-9-ylmethylcarbamoyl) moiety in its backbone suggests potential roles in modulating biological pathways and enhancing drug-like properties.

The compound's structure is notable for its dual functionality, which positions it as a versatile intermediate in the synthesis of more complex pharmacophores. The phenylcarbamoyl group is known to contribute to hydrogen bonding interactions, a critical feature in the design of enzyme inhibitors and receptor ligands. Meanwhile, the fluorenylmethoxycarbonyl (Fmoc) protected amino group provides a stable handle for further chemical modifications, such as coupling reactions in peptide synthesis or selective deprotection under mild acidic conditions.

Recent advancements in medicinal chemistry have highlighted the importance of incorporating heterocyclic scaffolds like the 1,3-dioxolan ring into drug candidates. This motif is not only bioisosteric with other oxygen-containing heterocycles but also offers unique conformational flexibility. Studies have demonstrated that such structures can improve metabolic stability and oral bioavailability, making them attractive for drug development. The 4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid molecule exemplifies this trend by integrating these features into a single entity.

The Fmoc protecting group on the amino acid derivative is particularly relevant in modern synthetic strategies. Fmoc chemistry has become the standard for solid-phase peptide synthesis (SPPS), enabling efficient and scalable production of peptides and peptidomimetics. The presence of this group in the compound suggests potential applications in peptide-based drug discovery or as a building block for larger protein mimics. Furthermore, the combination of a carboxylic acid at one end and an Fmoc-amino group at the other allows for selective functionalization, making it adaptable to diverse synthetic protocols.

In the context of drug design, the phenylcarbamoyl moiety can serve as a key pharmacophoric element for interacting with biological targets such as enzymes or receptors. Phenyl rings are frequently found in active sites due to their ability to engage in π-stacking interactions and hydrophobic effects. The substitution pattern on the phenyl ring—specifically the 3-position linked to the dioxolan ring—adds another layer of specificity that can be exploited to fine-tune binding affinity and selectivity. This level of structural control is essential for developing drugs with minimal off-target effects.

Current research in medicinal chemistry increasingly emphasizes the use of computational methods to predict and optimize molecular properties. The structural complexity of 4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171629-53-9) makes it an ideal candidate for molecular docking studies aimed at identifying potential binding interactions with therapeutic targets. Such virtual screening approaches can accelerate the discovery process by rapidly evaluating thousands of compounds against biological receptors or enzymes.

The 1,3-dioxolan ring itself is a versatile scaffold that has been explored in various contexts beyond drug development. Its three-membered oxygen-containing structure can participate in hydrogen bonding networks, influence conformational preferences, and even serve as a leaving group in certain reactions. These properties make it valuable for designing molecules with specific physicochemical characteristics, such as solubility or membrane permeability. The integration of this motif into the compound under discussion underscores its potential utility in modulating these properties.

From a synthetic perspective, the preparation of this compound involves multiple steps that showcase advanced organic chemistry techniques. The introduction of both protecting groups—the Fmoc on the amino nitrogen and potentially other groups on carboxylic acid functionalities—requires careful selection of reaction conditions to avoid unwanted side reactions. Advances in synthetic methodologies have made such transformations more efficient and reliable, enabling chemists to access complex structures like this one with greater ease.

The role of fluorescent tags like fluorenylmethoxycarbonyl (Fmoc) extends beyond mere protection; they can also serve as reporters for biochemical assays or imaging applications. Fluorene derivatives are known for their strong fluorescence emissions, making them useful tools in high-throughput screening (HTS) platforms or Förster resonance energy transfer (FRET)-based assays. By incorporating an Fmoc moiety into this molecule, researchers may gain insights into its behavior within biological systems through fluorescence-based readouts.

The broader significance of this compound lies in its potential as a building block for more elaborate drug candidates or biochemical probes. Its multifunctional nature allows it to be modified at multiple sites without losing its core structural integrity—a desirable trait in lead optimization campaigns where preserving key pharmacophoric elements is paramount while introducing variability elsewhere.

In conclusion,4-{3-(1,3-dioxolan-2-yl)phenylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171629-53-9) represents an intriguing example of how structural complexity can be leveraged to develop molecules with tailored biological activities. Its combination of functional groups positions it as a valuable asset in pharmaceutical research efforts aimed at addressing unmet medical needs through innovative chemical design.

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